molecular formula C17H13Cl3N2O3 B13878612 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline

2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline

Cat. No.: B13878612
M. Wt: 399.7 g/mol
InChI Key: IJKLTBXKOXBRFI-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline is a chemical compound with the molecular formula C16H11Cl3N2O2 It is a derivative of quinazoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroquinazoline and 2,6-dichloro-3,5-dimethoxyaniline.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a base, such as caesium carbonate, in a solvent like N,N-dimethylacetamide. The reaction mixture is heated to 110°C under an inert atmosphere for several hours.

    Purification: After the reaction is complete, the mixture is cooled, diluted with dichloromethane, and washed with hydrochloric acid and brine. The organic layer is dried over sodium sulfate and purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinazoline N-oxides.

Scientific Research Applications

2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline: Lacks the methoxy group at the 7-position.

    2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline: Lacks the dichloro groups at the 2,6-positions.

    2-Chloro-6-(2,6-dichlorophenyl)quinazoline: Lacks the methoxy groups at the 3,5-positions.

Uniqueness

The presence of both dichloro and methoxy groups in 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C17H13Cl3N2O3

Molecular Weight

399.7 g/mol

IUPAC Name

2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline

InChI

InChI=1S/C17H13Cl3N2O3/c1-23-11-5-10-8(7-21-17(20)22-10)4-9(11)14-15(18)12(24-2)6-13(25-3)16(14)19/h4-7H,1-3H3

InChI Key

IJKLTBXKOXBRFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C2=C(C=C3C(=C2)C=NC(=N3)Cl)OC)Cl)OC

Origin of Product

United States

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